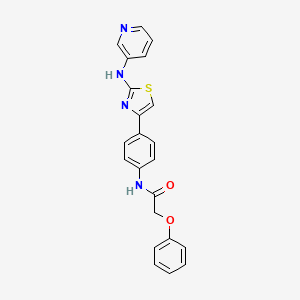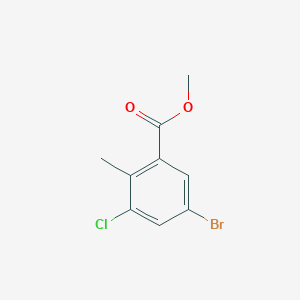
(3,3-difluoropyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions . For instance, the disposition of a dipeptidyl peptidase IV inhibitor, which has a similar structure, was examined in rats, dogs, and humans after oral administration .Chemical Reactions Analysis
The major route of metabolism for similar compounds is due to hydroxylation at the 5′ position of the pyrimidine ring . Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
The metabolism, excretion, and pharmacokinetics of a closely related compound, a dipeptidyl peptidase IV inhibitor intended for treating type 2 diabetes, were examined. This study detailed the compound's rapid absorption, primary metabolic pathways, and elimination processes, highlighting its potential therapeutic value and the complexity of its metabolic profile (Sharma et al., 2012).
Synthetic Methodologies and Crystal Structure
Research on the synthesis and crystal structure of boric acid ester intermediates that feature pyrrolidinyl methanone structures was conducted, revealing insights into their molecular configurations and potential applications in material science or drug development (Huang et al., 2021).
Antimicrobial Activity
A study synthesized and evaluated the antimicrobial activity of certain pyrazoline derivatives containing pyrrolidinyl methanone groups. This work highlighted these compounds' effectiveness against various microbial strains, suggesting their potential as antimicrobial agents (Kumar et al., 2012).
Organotin(IV) Complexes for Antimicrobial Applications
Organotin(IV) complexes derived from pyrrolidinyl methanone were synthesized and characterized, exhibiting significant antibacterial activities. Such findings underscore the potential of these complexes in developing new antimicrobial agents (Singh et al., 2016).
Spectroscopic and Theoretical Studies
Investigations into the spectroscopic properties and theoretical modeling of specific heterocyclic compounds incorporating pyrrolidinyl methanone have provided valuable insights into their electronic structures and potential applications in fluorescence-based technologies (Al-Ansari, 2016).
Propriétés
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-(1H-pyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c10-9(11)3-5-13(6-9)8(14)7-2-1-4-12-7/h1-2,4,12H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLUCEWBWPZYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2667780.png)

![2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2667788.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2667789.png)

![methyl 3-((2-(3-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2667791.png)

![5-bromo-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide](/img/structure/B2667793.png)




![2-Methoxyethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2667801.png)

